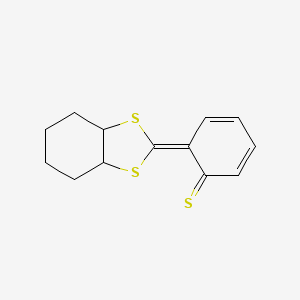
4-Butyl-3-(phenylsulfanyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a butyl group attached to the fourth carbon, a phenylsulfanyl group attached to the third carbon, and an oxolan-2-one ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the reaction of a butyl-substituted oxirane with a phenylthiol under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the oxolan-2-one structure. Common reagents used in this synthesis include butyl oxirane, phenylthiol, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-3-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.
Substitution: The butyl and phenylsulfanyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan-2-one ring structure may also play a role in its binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-Butyl-3-(phenylsulfanyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.
Uniqueness
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both a butyl group and a phenylsulfanyl group attached to the oxolan-2-one ring
Eigenschaften
CAS-Nummer |
54145-00-5 |
|---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
4-butyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-2-3-7-11-10-16-14(15)13(11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3 |
InChI-Schlüssel |
PVONFWOFUIZNLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1COC(=O)C1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


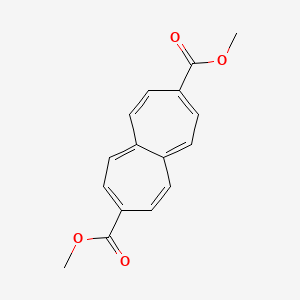

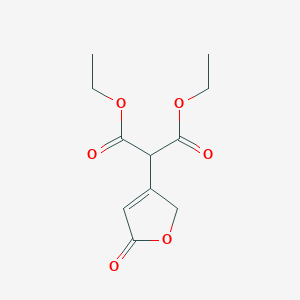
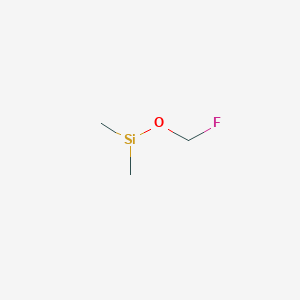
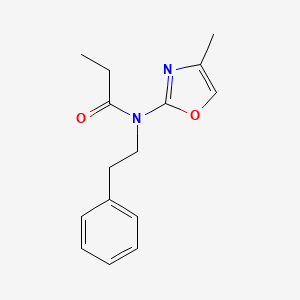
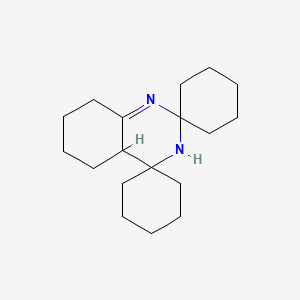

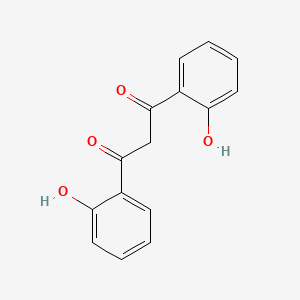
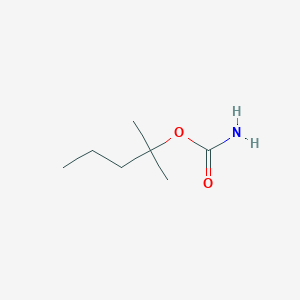
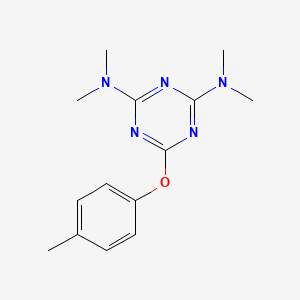

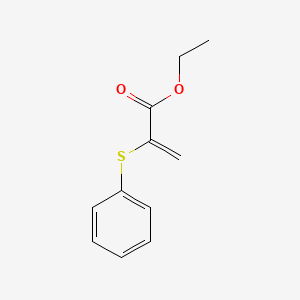
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
